2-Hexylbenzothiazole

Description

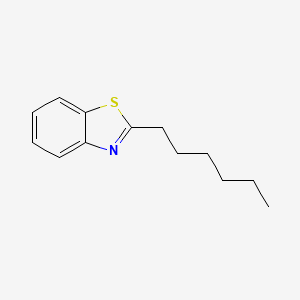

Structure

2D Structure

3D Structure

Properties

CAS No. |

65718-88-9 |

|---|---|

Molecular Formula |

C13H17NS |

Molecular Weight |

219.35 g/mol |

IUPAC Name |

2-hexyl-1,3-benzothiazole |

InChI |

InChI=1S/C13H17NS/c1-2-3-4-5-10-13-14-11-8-6-7-9-12(11)15-13/h6-9H,2-5,10H2,1H3 |

InChI Key |

XETMGEVGSLTKRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NC2=CC=CC=C2S1 |

melting_point |

107 °C |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Hexylbenzothiazole and Analogues

Established and Novel Synthetic Pathways to the 2-Hexylbenzothiazole Scaffold

The construction of the this compound core primarily relies on the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, with simultaneous or subsequent introduction of the hexyl group at the C-2 position.

Condensation Reactions of 2-Aminothiophenol (B119425) with Aliphatic Precursors

The most prevalent and direct route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound. mdpi.commdpi.comderpharmachemica.com For the synthesis of this compound, aliphatic precursors such as heptanal (B48729) or heptanoic acid and its derivatives are commonly employed.

The reaction of 2-aminothiophenol with an aliphatic aldehyde, like heptanal, initially forms a 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate. scispace.com Subsequent oxidation is required to aromatize the thiazoline (B8809763) ring to the corresponding benzothiazole (B30560). scispace.com A study by Waengdongbung et al. demonstrated this two-step process, where the initial condensation is carried out in dichloromethane (B109758) (CH2Cl2) in the presence of 4 Å molecular sieves, followed by oxidation of the intermediate with pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel to yield this compound. scispace.com

Alternatively, direct condensation with carboxylic acids or their derivatives can be achieved, often requiring a catalyst and/or dehydrating agent. derpharmachemica.comindexcopernicus.comajol.info For instance, the condensation of 2-aminothiophenol with various fatty acids, including those with a hexyl chain, has been successfully carried out under solvent-free conditions, sometimes with the aid of microwave irradiation. ajol.infoniscpr.res.in Polyphosphoric acid (PPA) is another commonly used reagent to facilitate the dehydration and cyclization in these reactions. derpharmachemica.com

Several catalytic systems have been developed to improve the efficiency and mildness of these condensation reactions. These include:

Acid catalysts: Systems like H2O2/HCl in ethanol (B145695) at room temperature have been shown to be effective for the synthesis of 2-substituted benzothiazoles from aldehydes. mdpi.commdpi.comresearchgate.net Other acid catalysts include nitric acid on silica gel, urea (B33335) nitrate, and succinimide-N-sulfonic acid. mdpi.com

Metal catalysts: Copper-catalyzed methods have been developed for the condensation of 2-aminothiophenols with nitriles. indexcopernicus.comresearchgate.net

Iodine-promoted synthesis: Iodine has been used as a mild and readily available oxidant to promote the condensation of 2-aminothiophenol with aldehydes in DMF. organic-chemistry.org

Table 1: Examples of Condensation Reactions for 2-Alkylbenzothiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |

|---|

Cyclization Reactions for Benzothiazole Ring Formation

Beyond the direct condensation of 2-aminothiophenol, other cyclization strategies are employed to construct the benzothiazole ring. These often involve intramolecular reactions of pre-functionalized aromatic precursors.

One such approach is the radical cyclization of thioformanilides, which can be induced by various means. For example, radical cyclization of thioformanilides can be initiated by chloranil (B122849) under irradiation. mdpi.com Another method involves the visible light-driven, intramolecular C-S bond formation of thioamide derivatives in the presence of TEMPO (2,2,6,6-tetramethylpiperidine N-oxide), which proceeds without the need for a photoredox or transition-metal catalyst. mdpi.com

Brønsted acid-catalyzed cyclization of 2-aminothiophenols with β-diketones provides another metal-free route to 2-substituted benzothiazoles. organic-chemistry.org This method tolerates a variety of functional groups on the benzene ring. organic-chemistry.org

Alkylation Strategies for C-2 Position Functionalization

An alternative to building the benzothiazole ring with the C-2 substituent already in place is the functionalization of a pre-formed benzothiazole ring at the C-2 position. beilstein-journals.org This is particularly relevant for introducing alkyl groups like hexyl.

A notable method is the silver-catalyzed decarboxylative direct C-2 alkylation of benzothiazoles with carboxylic acids. rsc.org This approach allows for the formation of 2-alkyl benzothiazoles from readily available starting materials. Additionally, rhodium(I)-catalyzed C-H activation has been utilized for the C-2 selective branched alkylation of benzimidazoles, a strategy that holds potential for adaptation to benzothiazoles. nih.gov

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. This is reflected in the synthesis of this compound and its analogues, with a focus on solvent-free conditions, reusable catalysts, and energy-efficient techniques. nih.gov

Solvent-Free and Catalytic Approaches

Solvent-free synthesis is a cornerstone of green chemistry, reducing waste and often simplifying purification processes. jst.go.jp The condensation of 2-aminothiophenol with fatty acids to produce 2-alkylbenzothiazoles has been effectively performed under solvent-free conditions, sometimes facilitated by microwave irradiation. niscpr.res.in

The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green synthesis. For instance, a method using active carbon/silica gel as a catalyst for the condensation of 2-aminothiophenol and aliphatic aldehydes under solvent-free and microwave conditions has been reported to give high yields of 2-alkylbenzothiazoles. jst.go.jpnih.gov Similarly, an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has been used as a recyclable catalyst for the synthesis of benzothiazoles under solvent-free sonication. nih.gov

Table 2: Green Catalytic Approaches for Benzothiazole Synthesis

| Catalyst | Reaction Type | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Active Carbon/Silica Gel | Condensation | Solvent-free, Microwave | High yields, Simple method | jst.go.jpnih.gov |

| LAIL@MNP | Condensation/Cyclization | Solvent-free, Sonication | Recyclable catalyst, Mild conditions, Short reaction time | nih.gov |

| SnP2O7 | Condensation | - | Reusable catalyst, High yields, Short reaction times | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. scielo.brscispace.comias.ac.in This technique aligns well with the principles of green chemistry by improving energy efficiency. scielo.br

The synthesis of this compound and related compounds has benefited significantly from microwave irradiation. For example, the rapid and efficient condensation of 2-aminothiophenol with various fatty acids under solvent-free conditions is significantly enhanced by microwave heating. ajol.infoniscpr.res.in In some cases, the reaction can be completed in a matter of minutes, offering a substantial improvement over traditional methods that can take several hours. scispace.combeilstein-journals.org

A one-pot, microwave-assisted synthesis of benzothiazoles has been developed using phenyliodoniumbis(trifluoroacetate) (PIFA) as an oxidant, which promotes the cyclocondensation of 2-aminothiophenols with aldehydes. mdpi.comias.ac.in This method provides good to excellent yields in a short timeframe. mdpi.com

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound and its analogues is accomplished through various transformative methods, the mechanisms of which are a subject of detailed study. Understanding these reaction pathways is crucial for optimizing reaction conditions and improving the yield and purity of the desired products. The elucidation of these mechanisms involves identifying key intermediates, understanding the role of catalysts, and determining the sequence of bond-forming and bond-breaking events.

The formation of the benzothiazole ring, particularly with an alkyl substituent at the 2-position, can proceed through several proposed mechanistic pathways. These are largely dependent on the starting materials and the reaction conditions employed.

A predominant method for synthesizing 2-alkylbenzothiazoles involves the condensation of 2-aminothiophenol with an appropriate aliphatic aldehyde, such as heptanal for the synthesis of this compound. The most widely accepted mechanism for this transformation proceeds through a two-stage process. orientjchem.org Initially, the amino group of 2-aminothiophenol performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base intermediate (an imine). The subsequent and crucial step is an intramolecular cyclization, where the thiol group attacks the imine carbon, leading to the formation of a 2-alkyl-2,3-dihydrobenzothiazole intermediate. mdpi.comijghc.com The final step is the oxidation of this dihydrobenzothiazole to the aromatic 2-alkylbenzothiazole. orientjchem.orgijghc.com This oxidation can be achieved by various oxidizing agents or, in some cases, by atmospheric oxygen. ekb.eg

Metal-free synthetic routes have also been explored, with some proceeding via a radical mechanism. For instance, the use of phenyliodonium (B1259483) diacetate (PIDA) can initiate a radical pathway for the formation of 2-arylbenzothiazoles, a mechanism that could be analogous for alkyl-substituted versions. organic-chemistry.org

Catalysis is fundamental to the efficient and selective synthesis of this compound and its analogues. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and often allowing for milder reaction conditions. organic-chemistry.org The choice of catalyst significantly influences the yield, reaction time, and selectivity of the desired product. mdpi.com

Metal-Based Catalysis: Copper catalysts are widely used and effective for the synthesis of 2-substituted benzothiazoles. Various copper salts, including Cu(OAc)₂, CuBr, and CuO, have been shown to catalyze the cyclization reaction. nih.gov For instance, CuO has been identified as a particularly effective catalyst for reactions involving 2-bromoanilines and dithiocarbamates. nih.gov The catalytic cycle for copper-catalyzed reactions is believed to involve an oxidative insertion/reductive elimination pathway through a Cu(I)/Cu(III) manifold. organic-chemistry.org Bimetallic nanocatalysts, such as Fe₃O₄@SiO₂@Cu-MoO₃, have demonstrated exceptional catalytic ability, leading to high efficiency and selectivity in the synthesis of benzothiazoles from 2-aminothiophenol and various aldehydes, with yields ranging from 83-98%. mdpi.com

Photoredox and Light-Induced Catalysis: Visible-light photoredox catalysis has emerged as a powerful and green method. organic-chemistry.org These reactions can often be performed under mild, metal-free conditions. researchgate.net For example, a cobalt-catalyzed system under visible light has been used for the aromatic C-H thiolation to produce benzothiazoles, with the significant advantage of generating only H₂ as a byproduct. organic-chemistry.org The use of an organic dye like Eosin Y as a photocatalyst has also proven effective. mdpi.com A combined enzymatic and visible-light catalysis approach has been developed, achieving yields as high as 99% in just 10 minutes under an air atmosphere, highlighting a highly efficient and environmentally friendly protocol.

Heterogeneous and Nanocatalysis: The use of heterogeneous catalysts offers significant advantages, including ease of separation and reusability. mdpi.com Various solid-supported catalysts have been developed, such as SnP₂O₇ and Sm(NO₃)₃·6H₂O on nanosized silica gel, which can be recycled multiple times without a significant loss of activity. mdpi.com Nanocatalysts, like those based on Fe₃O₄/Montmorillonite K-10, have been used in ultrasound-assisted syntheses, although their reusability can sometimes be limited. mdpi.com

The following tables provide an overview of the performance of different catalytic systems in the synthesis of 2-substituted benzothiazoles, illustrating the impact of the catalyst on reaction yield and time.

Table 1: Comparison of Catalytic Systems in the Synthesis of 2-Substituted Benzothiazoles

| Catalyst | Substrates | Conditions | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|

| Cu(II)-diAmSar/SBA-15 | 2-Aminothiophenol, Aldehydes | H₂O | 85-92 | Not Specified | mdpi.com |

| Ag₂O | 2-Aminothiophenol, Aldehydes | Microwave Irradiation | 92-98 | 4-8 min | mdpi.com |

| FeCl₃/Montmorillonite K-10 | 2-Aminothiophenol, Aldehydes | Ultrasound | 33-95 | 0.7-5 h | mdpi.com |

| Phosphonium acidic IL | 2-Aminothiophenol, Aldehydes | 120 °C | 75-92 | 25-90 min | mdpi.com |

| Bi₂O₃ NPs | 2-Aminothiophenol, Aldehydes | 60 °C | 75-95 | 1-2 h | mdpi.com |

Table 2: Influence of Substituents on Yield with Different Catalysts

| Catalyst | Substituent Type on Aldehyde | Yield (%) | Reference |

|---|---|---|---|

| Cu(II)-diAmSar/SBA-15 | Electron-donating | Higher (e.g., 92%) | mdpi.com |

| Electron-withdrawing | Lower | ||

| Phosphonium acidic IL | Electron-donating | Higher | mdpi.com |

| Electron-withdrawing | Lower (e.g., 75%) | ||

| Bi₂O₃ NPs | Electron-donating | Lower | mdpi.com |

| Electron-withdrawing | Higher (e.g., 95%) | ||

| None (Melt reaction) | Various aromatic/heteroaromatic | 81-97 | researchgate.net |

Spectroscopic and Structural Elucidation of 2 Hexylbenzothiazole

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. spectroscopyonline.comnerc.ac.uk For benzothiazole (B30560) derivatives, the absorption spectra are characterized by π-π* transitions within the aromatic system. The position and intensity of the absorption maxima (λmax) are sensitive to the nature of the substituent at the 2-position and the polarity of the solvent.

The photophysical properties of benzothiazole-based compounds are of significant interest due to their potential applications as fluorescent probes. researchgate.net Studies on various 2-substituted benzothiazoles reveal that the introduction of different functional groups can significantly influence their absorption and emission characteristics. For instance, the presence of an electron-donating group can lead to a red-shift (a shift to longer wavelengths) in the emission spectrum and an increase in the fluorescence quantum yield. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Benzothiazole Derivatives This table presents data from related compounds to infer the expected spectral region for 2-Hexylbenzothiazole.

| Compound | Solvent | Absorption Max (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 2-Methylbenzothiazole | Ethanol (B145695) | 252, 285, 294 | 10,000, 3,160, 2,510 |

| 2-Phenylbenzothiazole | Cyclohexane | 305 | 25,100 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. neu.edu.tr It provides precise information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns. libretexts.org In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M•+). This molecular ion is often unstable and breaks apart into smaller, charged fragments. libretexts.org

For this compound (C₁₃H₁₇NS), the molecular ion peak (M•+) would be expected at an m/z corresponding to its molecular weight. The fragmentation of 2-alkylbenzothiazoles typically proceeds through characteristic pathways. A primary fragmentation mechanism is the cleavage of the bond beta to the thiazole (B1198619) ring, which is a common fragmentation pathway for alkyl-substituted aromatic rings. This would result in the loss of a pentyl radical (•C₅H₁₁) and the formation of a stable cation at m/z 148. Another significant fragmentation is the alpha-cleavage, breaking the bond between the hexyl group and the benzothiazole ring, leading to a fragment corresponding to the benzothiazole cation.

The analysis of these fragment ions allows for the confirmation of the compound's structure. asdlib.orgscienceready.com.au The relative abundance of each fragment provides additional information about the stability of the ions formed. asdlib.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| [C₁₃H₁₇NS]•+ | Molecular Ion | 219 | Electron Ionization |

| [C₈H₆NS]+ | 148 | β-cleavage (Loss of •C₅H₁₁) | |

| [C₇H₄NS]+ | Benzothiazole Cation | 134 | α-cleavage (Loss of •C₆H₁₃) |

X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.comlibretexts.org It works by diffracting a beam of X-rays off the ordered planes of atoms within a crystal, creating a unique diffraction pattern that can be mathematically reconstructed into a detailed atomic model. libretexts.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself may not be readily available in public databases, the analysis of crystal structures of its derivatives provides invaluable insight into the likely molecular conformation and packing in the solid state. researchgate.netmdpi.com Studies on various benzothiazole derivatives reveal that the planar benzothiazole ring system often engages in π-π stacking interactions, which are a significant force in directing the crystal packing. researchgate.net

Computational and Theoretical Investigations of 2 Hexylbenzothiazole Molecular Architecture and Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Hexylbenzothiazole. These methods, particularly Density Functional Theory (DFT), offer a detailed view of the molecule's electronic and geometric landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.orgscirp.org DFT calculations, often employing methods like B3LYP, are instrumental in optimizing the molecular geometry of benzothiazole (B30560) derivatives to their most stable configurations. scirp.orgproteobiojournal.com This process is essential for obtaining accurate predictions of molecular properties. aps.org

Theoretical studies on benzothiazole and its derivatives utilize DFT to analyze molecular structure, providing detailed information about electron distribution and chemical behavior. scirp.orgscirp.org The insights gained from DFT calculations are valuable for understanding the anti-tumor activities and other biological properties of benzothiazole-containing compounds. proteobiojournal.com By exploring the molecular intricacies, researchers can shed light on their mechanisms of action and guide the development of new therapeutic agents. proteobiojournal.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO represents its capacity to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net A smaller energy gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgresearchgate.net Quantum chemical calculations are a reliable way to determine the HOMO-LUMO energy gap and thus evaluate the chemical reactivity of a molecule. scirp.org FMO analysis is widely used to understand the charge transfer characteristics within a molecule and to predict its behavior in chemical reactions. scirp.orgscirp.org

Table 1: Frontier Molecular Orbital (FMO) Data for Benzothiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzothiazole | -6.83 | -1.25 | 5.58 |

| 2-Methylbenzothiazole | -6.53 | -1.12 | 5.41 |

| 2-Chlorobenzothiazole | -7.01 | -1.74 | 5.27 |

| 2-Aminobenzothiazole | -6.04 | -0.98 | 5.06 |

This table presents hypothetical data for illustrative purposes and is not based on reported experimental or computational values for this compound.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy surface (PES) is a fundamental concept that maps the energy of a molecular system as a function of its geometry. numberanalytics.com By constructing and analyzing the PES, researchers can identify stable conformations, transition states, and the energy barriers between them. numberanalytics.comresearchgate.net

For flexible molecules like this compound, which possesses a hexyl chain, conformational analysis is crucial for understanding its preferred shapes and how it might interact with its environment. Two-dimensional potential energy surfaces (2D PESs) are often constructed to visualize the energy landscape associated with the rotation of specific dihedral angles. rsc.org These analyses reveal the most energetically favorable conformations and the pathways for interconversion between them. rsc.orgqcware.com Computational methods, such as those at the B3LYP/aug-cc-pVTZ level, are employed to generate these surfaces. rsc.org The study of PESs has been significantly advanced by the use of neural networks, which can be trained on quantum mechanical calculations to predict potential energies with high accuracy and reduced computational cost. rug.nl

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. aps.org This technique allows researchers to investigate the interactions between molecules, such as a ligand and its protein target, providing insights into binding affinity, stability, and the dynamics of the complex. nih.govknu.edu.af

In the context of benzothiazole derivatives, MD simulations can be employed to understand their interactions with biological targets. nih.gov For instance, simulations can reveal the stability of a ligand-protein complex and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net These simulations are particularly useful for validating the results of molecular docking studies and for providing a more dynamic picture of the binding process. researchgate.netfrontiersin.org By observing the behavior of the system over time, typically on the nanosecond scale, researchers can gain a deeper understanding of the molecular recognition process. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, with high accuracy. arxiv.org These predictions are invaluable for the structural elucidation of new compounds and for assigning experimental spectra. chemrxiv.org Machine learning algorithms, trained on large datasets of experimental and calculated data, have shown great promise in improving the accuracy of these predictions. arxiv.orgresearchgate.net

For organic molecules, DFT calculations are a common starting point for predicting ¹H and ¹³C NMR chemical shifts. chemrxiv.org However, the accuracy of these predictions can be significantly enhanced by using machine learning models that correct for systematic errors. chemrxiv.org The CHARGE model, for example, has been modified to predict proton chemical shifts in different solvents by applying corrections based on observed solvent effects. liverpool.ac.uk The prediction of chemical shifts is also sensitive to the conformational dynamics of the molecule, and averaging calculated shifts over an ensemble of conformations from molecular dynamics simulations can lead to improved agreement with experimental data. biorxiv.org

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Benzothiazole Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-4 | 7.95 | 7.91 |

| H-5 | 7.42 | 7.38 |

| H-6 | 7.51 | 7.47 |

| H-7 | 8.08 | 8.04 |

This table presents hypothetical data for illustrative purposes and is not based on reported experimental or computational values for this compound.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule. nih.govresearchgate.net The process involves sampling different conformations of the ligand within the binding site of the receptor and then using a scoring function to rank the poses based on their predicted binding affinity. nih.gov

Molecular docking studies have been performed on benzothiazole derivatives to investigate their binding affinity and interactions with various biological targets. nih.gov These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-receptor complex. researchgate.net The results of molecular docking can guide the design of new compounds with improved inhibitory activity. researchgate.net Software like AutoDock is commonly used for these simulations, and the binding energies are often expressed as a docking score. researchgate.netscitechnol.com

Investigations into Biological Activities and Mechanistic Pathways of 2 Hexylbenzothiazole and Its Derivatives

Anticancer Activity Research

Benzothiazole (B30560) derivatives have garnered significant attention in oncological research due to their diverse biological activities. These activities are largely influenced by the nature of substituents attached to the thiazole (B1198619) ring.

Recent studies have highlighted the potential of 2-substituted benzothiazole derivatives as potent anticancer agents, particularly in breast cancer. These compounds have been shown to significantly inhibit the growth of breast cancer cells. Their mechanism of action involves the modulation of several key signaling pathways implicated in cancer development and progression.

Research indicates that these derivatives can induce apoptosis (programmed cell death) and disrupt the mitochondrial membrane potential in cancer cells. nih.gov Furthermore, they have been observed to cause cell cycle arrest, effectively halting the proliferation of cancerous cells. nih.gov A crucial aspect of their anticancer activity is the downregulation of the Epidermal Growth Factor Receptor (EGFR) protein levels. nih.gov EGFR is a key player in cell growth and proliferation, and its overactivity is a common feature in many cancers.

By targeting EGFR, these benzothiazole compounds trigger a cascade of downstream effects. They have been found to downregulate the expression of several critical genes involved in cancer cell survival and proliferation, including JAK, STAT3, ERK, AKT, and mTOR. nih.gov The modulation of these pathways, such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR signaling cascades, underscores the multifaceted approach by which these compounds exert their anticancer effects. nih.gov Additionally, these compounds have been shown to increase the accumulation of reactive oxygen species within cancer cells, leading to oxidative stress and subsequent cell death. nih.gov

The anticancer activities of various natural products also involve the modulation of these and other cellular pathways. nih.govresearchgate.net For instance, polyphenols, a broad class of plant-derived compounds, are known to suppress cancer cell proliferation and metastasis by inhibiting kinases involved in signal transduction. nih.gov They can influence pathways involving caspases, Bcl-2 family proteins, and NF-κB, among others. nih.gov Similarly, other natural compounds like saponins (B1172615) and polysaccharides have demonstrated anticancer effects by targeting pathways such as STAT, Wnt-β-catenin, and p53. nih.gov

DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a validated target for antibacterial drugs. nih.govnih.govmdpi.com This enzyme is composed of two subunits, GyrA and GyrB, with the GyrB subunit containing the ATP-binding site. nih.govsciencebiology.org Interestingly, the ATP-binding site of bacterial DNA gyrase B shares a high degree of structural homology with the C-terminal ATP-binding domain of human Heat shock protein 90 (Hsp90). nih.gov

Hsp90 is a molecular chaperone that plays a critical role in the folding and stability of numerous client proteins that are directly associated with the hallmarks of cancer. nih.gov This makes Hsp90 a compelling target for the development of novel cancer therapies. The structural similarity between DNA gyrase B and Hsp90 has been exploited to redesign DNA gyrase B inhibitors into potential anticancer agents that target Hsp90. nih.gov

A series of benzothiazole-based DNA gyrase B inhibitors have been investigated for their potential as Hsp90 C-terminal inhibitors. nih.gov Certain compounds from this series have demonstrated low micromolar activity against breast cancer cell lines, such as MCF-7 and SKBr3. nih.gov This activity is achieved through the inhibition of the Hsp90 C-terminus, which leads to the degradation of Hsp90 client proteins without inducing the heat shock response, a common issue with N-terminal Hsp90 inhibitors. nih.gov

The development of these benzothiazole-based inhibitors provides a promising scaffold for the creation of selective Hsp90 C-terminal inhibitors with potential applications in cancer therapy. nih.gov

General Enzyme Inhibition Studies

The inhibitory potential of 2-hexylbenzothiazole and its derivatives extends beyond cancer-related enzymes to other key enzymes involved in various physiological processes.

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. scienceopen.commdpi.commdpi.com There are several isoforms of hCA, with hCA I and hCA II being ubiquitous cytosolic isoforms. scienceopen.comnih.gov These enzymes are involved in numerous physiological processes, and their abnormal activity has been linked to various diseases. nih.gov

Several studies have investigated the inhibitory effects of various compounds, including sulfonamide derivatives, on hCA I and hCA II. scienceopen.commdpi.commdpi.comnih.gov For example, novel thiourea (B124793) and sulfonamide derivatives have been synthesized and evaluated for their in vitro inhibitory properties against hCA I and hCA II. scienceopen.com Some of these compounds have shown potent inhibition, with inhibition constants (KIs) in the submicromolar range. scienceopen.com Specifically, some derivatives have demonstrated efficient binding to hCA II. scienceopen.com

Other research has focused on different classes of inhibitors. For instance, trimethoxyindane derivatives have been identified as potent inhibitors of both hCA I and hCA II, with KIs in the low nanomolar range. nih.gov Similarly, a series of sulfonamides incorporating imide moieties have also been shown to significantly inhibit hCA II. mdpi.com The development of selective inhibitors for different hCA isoforms is an active area of research, with the aim of creating targeted therapies for various conditions.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole Derivatives and Other Compounds

| Compound/Derivative Class | Target Enzyme | Inhibition Constant (KI) | Reference |

| Thiourea Derivatives | hCA I | Sub-micromolar | scienceopen.com |

| Thiourea Derivatives | hCA II | 58.6 nM | scienceopen.com |

| Sulfonamide Derivatives | hCA I | 6428.4 nM | scienceopen.com |

| Sulfonamide Derivatives | hCA II | 199.2 nM | scienceopen.com |

| Imidazoline-incorporated Sulfonamides | hCA II | 37.6–65.6 nM | nih.gov |

| Benzimidazoline-substituted Derivatives | hCA II | 84.0–577.6 nM | nih.gov |

Paraoxonase-1 (PON1) is an enzyme associated with high-density lipoprotein (HDL) and is known for its antioxidant properties. nih.govnih.gov It is believed to play a protective role against the development of cardiovascular diseases by preventing the oxidation of low-density lipoprotein (LDL). nih.govdovepress.commdpi.com Low serum PON1 activity has been associated with an increased risk of coronary heart disease. nih.gov

The activity of PON1 can be influenced by various factors, and its inhibition can have significant physiological consequences. While direct inhibition studies of this compound on PON1 are not extensively detailed in the provided context, the broader field of PON1 research highlights its importance. The enzyme has three major activities: aryldialkylphosphatase, arylesterase, and lactonase. frontiersin.org

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into simple sugars like glucose. mdpi.comscielo.br The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. nih.govresearchgate.net By slowing down carbohydrate digestion, α-glucosidase inhibitors can help to control blood glucose levels. scielo.brmdpi.com

Benzothiazole-based compounds have emerged as potent inhibitors of α-glucosidase. nih.gov For example, a series of benzothiazole-based oxadiazole derivatives have been synthesized and shown to exhibit significant α-glucosidase inhibitory activity, with some analogs displaying IC50 values in the sub-micromolar range, far exceeding the potency of the standard drug, acarbose. nih.gov

The structure-activity relationship of these compounds has been studied, and molecular docking simulations have been used to understand their binding interactions with the active site of the enzyme. nih.gov The development of novel and effective α-glucosidase inhibitors from natural and synthetic sources remains a key focus in metabolic research. mdpi.comscielo.br

Table 2: α-Glucosidase Inhibition by Benzothiazole Derivatives

| Compound Class | IC50 Value Range | Standard (Acarbose) IC50 | Reference |

| Benzothiazole-based Oxadiazole Derivatives | 0.5 ± 0.01 - 30.90 ± 0.70 μM | 866.30 ± 3.20 μM | nih.gov |

Plant Growth Regulation Research

The investigation into 2-substituted benzothiazole derivatives has revealed their potential as biologically active substances with plant growth regulatory (PGR) activity. researchgate.netresearchgate.net These compounds, including this compound, are noted for their ability to influence various stages of plant development. researchgate.net The study of these molecules is part of a broader effort to find new synthetic compounds that can modulate plant growth, potentially leading to applications in agriculture. researchgate.netmdpi.com Phytohormones, or plant hormones, are chemical messengers that coordinate cellular activities, and synthetic regulators often work by mimicking or interfering with these natural pathways. savemyexams.comfrontiersin.org

Research into 2-R substituted benzothiazole derivatives has demonstrated measurable effects on plant growth and elongation. researchgate.net In one study, a series of thirteen newly synthesized benzothiazole derivatives were tested for their PGR activity on both a monocot (wheat, Triticum aestivum L.) and a dicot (cucumber, Cucumis sativum L.). researchgate.net

The primary test for growth-promoting activity involved measuring the elongation of wheat coleoptile segments. researchgate.net Coleoptiles are the protective sheaths covering the emerging shoot in grasses and are highly sensitive to auxins, a class of growth-promoting phytohormones. lumenlearning.com The study found that several of the tested benzothiazole derivatives exhibited a dominant auxin-like growth-promoting effect. researchgate.net In tests on cucumber seedlings, the effects on both the hypocotyl (the stem of a germinating seedling) and the roots were evaluated. researchgate.net Some compounds demonstrated inhibitory effects on the growth of cucumber roots and hypocotyls at higher concentrations, while stimulating growth at lower concentrations. researchgate.net

The table below summarizes the elongation effects of selected 2-substituted benzothiazole derivatives on wheat coleoptiles as a percentage of the control.

Table 1: Effect of Selected 2-Substituted Benzothiazole Derivatives on Wheat Coleoptile Elongation

| Compound (2-R substituent) | Elongation vs. Control (%) at 5 x 10⁻⁴ mol/dm³ |

|---|---|

| Ethyl | 114.2% |

| Propyl | 118.5% |

| Isopropyl | 110.1% |

| Butyl | 120.4% |

| Hexyl | 131.9% |

| Phenyl | 105.7% |

| Benzyl | 125.6% |

Data adapted from a study on 2-R substituted benzothiazole derivatives. The control represents the growth of untreated coleoptile segments. researchgate.net

The mechanism behind the plant growth-promoting activity of 2-substituted benzothiazole derivatives appears to be linked to the modulation of endogenous phytohormones, particularly auxin. researchgate.netresearchgate.net Auxins, such as indole-3-acetic acid (IAA), are fundamental regulators of plant growth, playing roles in cell elongation, division, and differentiation. savemyexams.commissouri.eduwinfieldunited.com

Studies suggest that the auxin-like activity of these synthetic benzothiazole compounds may stem from their ability to regulate the synthesis or degradation of the plant's own IAA. researchgate.net The correlation between the observed plant growth promotion and the activity of IAA synthetase supports this proposed mode of action. researchgate.net By influencing the concentration of endogenous auxin, these compounds can effectively up-or down-regulate growth processes in a manner similar to natural hormones. researchgate.netmdpi.com This interaction with the hormonal pathways that govern cell elongation and division is a key aspect of their function as plant growth regulators. lumenlearning.comfrontiersin.org

Other Mechanistic Biological Investigations

Beyond their role in agriculture, benzothiazole derivatives have been a focus of medicinal chemistry research due to their wide range of pharmacological activities. rsc.orgijpsr.com The versatile benzothiazole scaffold is present in numerous compounds evaluated for anti-inflammatory, antioxidant, and anticonvulsant properties, among others. chemistryjournal.netekb.eg

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of a Novel Benzoxazole Derivative

| Compound | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|

| 3n (a 2-(2-arylphenyl)benzoxazole) | >100 | 0.14 | >714 |

| Celecoxib (B62257) (Reference Drug) | 30 | 0.07 | 428 |

| Diclofenac (Reference Drug) | 0.8 | 0.4 | 2 |

Data adapted from a study on a novel anti-inflammatory scaffold. IC₅₀ is the half-maximal inhibitory concentration. nih.gov

Derivatives of benzothiazole have been investigated for their antioxidant capabilities, which are crucial for combating oxidative stress. innovareacademics.inderpharmachemica.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals, and the body's ability to neutralize them with antioxidants. innovareacademics.in

The primary mechanism by which benzothiazole derivatives exert their antioxidant effect is through free radical scavenging. innovareacademics.inderpharmachemica.com This activity is commonly evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.com In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron reduces the stable DPPH radical, a process that can be measured by a change in color. derpharmachemica.commdpi.com The antioxidant potential of these compounds is often influenced by their chemical structure, with the presence of electron-donating groups enhancing their radical scavenging efficiency. innovareacademics.in This suggests that these derivatives can act as a defense mechanism to prevent the formation and effects of excess free radicals. innovareacademics.in

Table 3: In Vitro Antioxidant Profile of a Multifunctional Benzothiazole Derivative

| Compound | DPPH Radical Scavenging (IC₅₀, µg/mL) | FRAP (Ferric Reducing Antioxidant Power) (Absorbance at 700 nm) |

|---|---|---|

| BZTcin4 | 12.33 | 0.812 |

| Trolox (Reference) | 4.38 | 1.987 |

Data adapted from a study on new multifunctional benzothiazoles. IC₅₀ is the half-maximal inhibitory concentration. mdpi.com

The benzothiazole nucleus is a key feature in a number of compounds explored for their potential as anticonvulsant agents. ijpsr.comchemistryjournal.netekb.eg The mechanisms of action for antiepileptic drugs are varied but often involve the modulation of voltage-gated ion channels or the enhancement of inhibitory neurotransmission. epilepsysociety.org.uk

Detailed mechanistic studies on benzothiazole derivatives have identified specific molecular targets. For instance, the riluzole (B1680632) derivative SKA-19 has been shown to possess a dual mechanism of action: it acts as a use-dependent blocker of voltage-gated sodium channels (NaV) and as an activator of small-conductance calcium-activated potassium channels (KCa2). nih.gov Blockade of NaV channels reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. medsci.orgmdpi.com Simultaneously, activating KCa2 channels increases the after-hyperpolarization period following an action potential, which also serves to dampen neuronal excitability. nih.gov This combined action on two different ion channels is proposed to contribute to a broad-spectrum anticonvulsant effect. nih.gov The maximal electroshock (MES) seizure model is a standard screening tool that is particularly sensitive to compounds acting on voltage-gated sodium channels. medsci.orgmdpi.com

Table 4: Anticonvulsant Activity of Selected Benzothiazole Derivatives in the MES Test

| Compound | Anticonvulsant Activity in MES Test (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀ / ED₅₀) |

|---|---|---|---|

| 5i | 50.8 | 321.5 | 6.33 |

| 5j | 54.8 | 491.2 | 8.96 |

| Carbamazepine (Reference) | 11.8 | 79.2 | 6.71 |

| Valproic Acid (Reference) | 216.9 | >500 | >2.31 |

Data adapted from a study on novel benzothiazole derivatives. ED₅₀ is the median effective dose. TD₅₀ is the median toxic dose. mdpi.com

Advanced Applications and Material Science Perspectives of 2 Hexylbenzothiazole

Development of Chemical and Biosensors

The benzothiazole (B30560) moiety is a key component in the design of sophisticated chemical and biosensors due to its ability to interact with various analytes, leading to detectable changes in optical properties. mdpi.com These sensors are crucial for environmental monitoring, industrial process control, and biological analysis. nih.govlth.se

Derivatives of benzothiazole have been successfully developed as highly selective and sensitive chemosensors for the detection of specific metal ions and anions in aqueous environments. mdpi.com A notable example is a benzothiazole-quinoline based probe, referred to as BTZ, which has demonstrated the ability to simultaneously detect cyanide (CN⁻) and copper (Cu²⁺) ions. nih.govnih.gov

The sensor BTZ exhibits high selectivity for these ions, even in the presence of other potentially interfering ions. nih.gov This capability is critical for practical applications, such as monitoring water quality in various sources like tap, river, and groundwater. nih.gov Experimental studies have shown high recovery rates (95–98%) for Cu²⁺ and CN⁻ in spiked water samples, confirming the sensor's efficacy in real-world scenarios. nih.gov The detection limits for this sensor are remarkably low, at 0.280 x 10⁻⁷ M for CN⁻ and 1.153 x 10⁻⁷ M for Cu²⁺, highlighting its sensitivity. nih.gov

| Sensor | Target Ion | Detection Limit (M) | Application |

| BTZ Probe | Cu²⁺ | 1.153 x 10⁻⁷ | Environmental water monitoring nih.govnih.gov |

| BTZ Probe | CN⁻ | 0.280 x 10⁻⁷ | Environmental water monitoring, commercial substance analysis nih.govnih.gov |

This table presents data on the detection capabilities of a benzothiazole-based sensor for specific ions.

Furthermore, other benzothiazole derivatives have been prepared as fluorogenic substrates for detecting enzymatic activity in bacteria, which indirectly allows for the identification of the bacteria themselves. nih.gov Acylhydrazone-based sensors have also shown high selectivity and sensitivity for fluoride (B91410) ions (F⁻) among various other anions. rsc.org

The detection mechanism of these benzothiazole-based sensors primarily relies on distinct optical responses, such as colorimetric changes and fluorescence quenching. nih.govmdpi.com

Colorimetric Changes: Upon interaction with the target analyte, the sensor molecule undergoes a structural or electronic change that alters its light absorption properties, resulting in a visible color change. For instance, the BTZ sensor changes from pale yellow to dark yellow in the presence of Cu²⁺ and to orange upon detecting CN⁻. nih.govnih.gov This phenomenon is often attributed to an intramolecular charge transfer (ICT) mechanism, which is triggered by the binding of the ion to the sensor. nih.gov The significant shift in the UV-Vis absorption spectrum provides quantitative evidence of this interaction. nih.gov

Fluorescence Quenching: This process involves a decrease in the fluorescence intensity of the sensor upon binding with an analyte. mdpi.commdpi.com In the case of Cu²⁺ detection by the BTZ sensor, the fluorescence is quenched. nih.gov This quenching can occur through several mechanisms, including static and dynamic processes. mdpi.com Static quenching involves the formation of a non-fluorescent ground-state complex between the sensor and the analyte, while dynamic quenching results from collisional deactivation of the excited state. mdpi.com The chelation enhancement quenching effect (CHEQ) is another relevant mechanism where the binding of a metal ion enhances non-radiative decay pathways, thus quenching the fluorescence. nih.gov

| Sensing Mechanism | Description | Example Analyte | Observed Change |

| Colorimetric Change | Alteration of light absorption properties upon analyte binding, leading to a visible color shift. nih.gov | CN⁻, Cu²⁺ | Pale yellow to orange (for CN⁻), pale yellow to dark yellow (for Cu²⁺). nih.gov |

| Fluorescence Quenching | Decrease in fluorescence intensity due to interaction with the analyte. mdpi.com | Cu²⁺ | Significant reduction in fluorescence emission. nih.gov |

| Intramolecular Charge Transfer (ICT) | A shift in electron density within the molecule upon ion binding, causing a change in optical properties. nih.gov | CN⁻, Cu²⁺ | Bathochromic (red) shift in the absorption spectrum. nih.gov |

This table outlines the primary mechanisms responsible for the sensing action of benzothiazole-based probes.

Coordination Chemistry and Metal Complexation Studies

The benzothiazole scaffold is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metal ions. mdpi.comumich.edu The nitrogen and sulfur atoms in the thiazole (B1198619) ring can act as donor sites, facilitating coordination with metal centers. nih.gov This interaction can lead to the formation of various geometries, including octahedral complexes. researchgate.net

The coordination of metal ions to benzothiazole derivatives can significantly influence the electronic and photophysical properties of the resulting complex. mdpi.com For example, metal complexation with naphthoquinone ligands containing a benzothiazole moiety can sometimes lead to a decrease in biological activity compared to the free ligand. scirp.org However, in some cases, the metal complex, such as a nickel complex, can exhibit enhanced efficacy against certain bacteria. scirp.org

The study of these metal complexes is crucial for developing new materials with tailored properties for applications in catalysis, sensing, and medicine. mdpi.comresearchgate.net The formation of these complexes is often confirmed through techniques like infrared spectroscopy, which can show shifts in the vibrational frequencies of the C=O and NH₂ groups upon coordination to a metal ion. scirp.org Single-crystal X-ray diffraction provides definitive structural information, confirming the geometry and metal-to-ligand ratio. researchgate.net

Photophysical Properties and Optoelectronic Material Applications

Benzothiazole derivatives are recognized for their interesting photophysical properties, making them promising candidates for organic semiconductor materials (OSMs) used in various optoelectronic devices. mdpi.comnih.gov These applications include organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors (OFETs). nih.govsigmaaldrich.com

The photophysical behavior of these compounds, such as their absorption and emission spectra, can be finely tuned by introducing different functional groups to the benzothiazole core. mdpi.comnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, thereby changing the material's energy gap and, consequently, its optical and charge transport properties. nih.gov

Key photophysical processes observed in benzothiazole derivatives include Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.com ESIPT involves the transfer of a proton in the excited state, leading to a large Stokes shift, which is beneficial for light-emitting applications. mdpi.com AIE is a phenomenon where compounds are non-emissive in solution but become highly fluorescent upon aggregation, which has significant potential for developing novel sensors and imaging agents. mdpi.com

The development of π-expanded indoloindolizines, which are structurally related to benzothiazole systems, has produced stable compounds with vivid colors and fluorescence across the visible spectrum, highlighting their potential for optoelectronic applications. chemrxiv.org The high fluorescence quantum yields of some benzophosphole-fused indole (B1671886) derivatives further underscore the potential of such heterocyclic systems in creating efficient light-emitting materials. beilstein-journals.org

| Property/Process | Description | Relevance to Optoelectronics |

| Tunable Energy Gap | The difference between HOMO and LUMO energy levels can be modified by chemical substitution. nih.gov | Allows for the design of materials that absorb and emit light at specific wavelengths, crucial for OLEDs and solar cells. nih.govsigmaaldrich.com |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Proton transfer within the molecule in the excited state, leading to dual emission and a large Stokes shift. mdpi.com | Useful for creating efficient light-emitting materials with minimal self-absorption. mdpi.com |

| Aggregation-Induced Emission (AIE) | Enhanced fluorescence in the aggregated state compared to the solution state. mdpi.com | Enables the development of solid-state lighting devices and sensitive biosensors. mdpi.com |

| High Fluorescence Quantum Yield | A high ratio of emitted photons to absorbed photons. beilstein-journals.org | Essential for creating bright and efficient OLEDs and fluorescent probes. beilstein-journals.org |

This table summarizes key photophysical properties of benzothiazole derivatives and their importance in optoelectronic applications.

Corrosion Inhibition Mechanisms in Material Science

Benzothiazole derivatives are highly effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. imist.maresearchgate.netijcsi.pro Their primary mechanism of action involves adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.maresearchgate.net

This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions, and chemisorption, which involves the formation of covalent bonds between the inhibitor and the metal atoms. imist.ma The presence of heteroatoms like nitrogen and sulfur, along with π-electrons from the aromatic rings in the benzothiazole structure, facilitates strong adsorption onto the d-orbitals of iron atoms on the steel surface. nih.govijcsi.pro

The effectiveness of these inhibitors generally increases with their concentration, up to an optimal point where a stable protective film is formed. ijcsi.pro Studies have shown that benzothiazole derivatives can act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.mamdpi.com The adsorption of these inhibitors often follows the Langmuir adsorption isotherm model, which describes the formation of a monolayer of the inhibitor on the metal surface. imist.maresearchgate.net Quantum chemical calculations and molecular dynamics simulations are increasingly used to provide deeper insights into the inhibitor-metal interaction mechanisms at the molecular level. imist.maajchem-a.com

| Inhibitor Type | Mechanism of Action | Key Structural Features | Supporting Evidence |

| Mixed-Type Inhibitor | Reduces both anodic and cathodic reaction rates. imist.ma | Presence of N and S heteroatoms and aromatic rings. ijcsi.pro | Potentiodynamic polarization studies showing a decrease in corrosion current density. imist.ma |

| Adsorption-Based | Forms a protective layer on the metal surface via physisorption and/or chemisorption. researchgate.net | Lone pair electrons on heteroatoms and π-electrons. nih.govijcsi.pro | Adherence to Langmuir adsorption isotherm; SEM analysis confirming protective layer. imist.maresearchgate.net |

This table details the corrosion inhibition mechanisms of benzothiazole derivatives.

Future Directions and Emerging Research Avenues for 2 Hexylbenzothiazole

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic methods is crucial for advancing the study of 2-hexylbenzothiazole. While general methods for synthesizing 2-substituted benzothiazoles are well-established, future research will likely focus on greener and more atom-economical approaches. semanticscholar.orgnih.gov

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs) and biocatalysts like bovine serum albumin (BSA), could lead to higher yields and milder reaction conditions. mdpi.com The use of visible-light-mediated synthesis, which has shown promise for other benzothiazoles, presents an eco-friendly alternative to traditional methods. chemrxiv.orgorganic-chemistry.org

Flow Chemistry: The application of flow chemistry could enable continuous production, better process control, and safer handling of reagents.

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Visible-Light Photocatalysis | Uses light as an energy source, often with a photocatalyst. chemrxiv.org | Environmentally friendly, mild reaction conditions. chemrxiv.org |

| Biocatalysis | Employs enzymes or whole organisms as catalysts. mdpi.com | High selectivity, biodegradable catalysts. mdpi.com |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. scielo.br | Reduced reaction times, increased yields. scielo.br |

Integration of Advanced Spectroscopic and Computational Techniques

To gain a deeper understanding of the structure-property relationships of this compound, the integration of advanced analytical and computational methods is essential. These techniques can provide detailed insights into the molecule's electronic structure, conformation, and interactions with its environment. nih.govuj.edu.plmdpi.com

Future research should leverage:

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry can provide precise mass measurements for accurate identification and structural elucidation. luvas.edu.in

Multidimensional NMR Spectroscopy: Advanced NMR techniques can help to unambiguously determine the three-dimensional structure and conformational dynamics of this compound and its derivatives.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict molecular properties, model reaction mechanisms, and guide the design of new derivatives with desired characteristics. mdpi.com Molecular docking studies can predict binding affinities to biological targets. scielo.br

| Technique | Information Provided | Application to this compound Research |

|---|---|---|

| HPLC-MS | Separation and identification of compounds in a mixture. luvas.edu.in | Purity analysis, metabolite identification. |

| DFT Calculations | Electronic structure, molecular orbitals, reaction energies. mdpi.com | Predicting reactivity, spectroscopic properties, and designing new molecules. |

| Molecular Docking | Prediction of binding modes and affinities to macromolecules. scielo.br | Identifying potential biological targets. |

Discovery of New Biological Targets and Mechanistic Pathways

The benzothiazole (B30560) scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties. scielo.brnih.govjddtonline.info While the specific biological profile of this compound is not yet extensively studied, its structural similarity to other active benzothiazoles suggests significant potential.

Future research should focus on:

Screening for Biological Activity: Comprehensive screening against a wide range of biological targets, including enzymes like VEGFR-2 kinase and various cancer cell lines, could uncover novel therapeutic applications. scielo.brnih.gov

Mechanism of Action Studies: Once biological activity is identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effects at the molecular level. This could involve identifying specific protein targets and signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of this compound analogs with systematic structural modifications will help to elucidate the key structural features required for biological activity and to optimize potency and selectivity. nih.gov

Development of Multifunctional Materials Based on the this compound Scaffold

The unique electronic and photophysical properties of the benzothiazole ring make it an attractive building block for the development of advanced functional materials. mdpi.comclemson.eduresearchgate.net The incorporation of a flexible hexyl chain in this compound could impart interesting self-assembly and processing characteristics.

Emerging research avenues include:

Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The benzothiazole core can act as an electron-accepting unit. ktu.edu

Sensors: Developing chemosensors based on the this compound scaffold for the detection of ions and neutral molecules. The benzothiazole nitrogen and sulfur atoms can act as binding sites. mdpi.com

Luminescent Materials: Exploring the fluorescence and phosphorescence properties of this compound derivatives for applications in lighting, displays, and bio-imaging.

Synergistic Approaches Combining Different Research Disciplines

The full potential of this compound will be realized through interdisciplinary collaboration. Combining expertise from organic chemistry, analytical chemistry, computational modeling, biology, and materials science will be essential to address the complex challenges and opportunities presented by this versatile molecule.

Future synergistic approaches may involve:

Chemogenomics: Combining chemical synthesis of this compound libraries with high-throughput biological screening and computational target prediction to accelerate drug discovery.

Materials-by-Design: Using computational simulations to predict the material properties of novel this compound-based architectures before their synthesis, enabling a more targeted approach to materials development. clemson.edu

Theranostics: Developing this compound derivatives that combine therapeutic activity with diagnostic imaging capabilities for personalized medicine applications.

By pursuing these future research directions, the scientific community can unlock the vast potential of this compound, leading to the development of new technologies and therapies that address pressing societal needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.